![molecular formula C20H20ClN3O B1225747 5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)
5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol is a member of quinolines and an organochlorine compound.
Scientific Research Applications
Synthesis and Characterization
- 5-Chloromethyl-8-quinolinol, a compound related to the requested chemical, has been used in the synthesis and characterization of various metal chelates. These chelates have been analyzed for their elemental composition and spectral properties (Patel & Vohra, 2006).
Stability Analysis
- Studies on the stability of 4-halo-8-quinolinols, which are structurally similar to the requested compound, have been conducted. These studies investigate the stability of these compounds in different solvents, providing insights into their chemical behavior (Gershon, Clarke, & McMahon, 2003).
Electroluminescence and Photoluminescence
- Research has explored the effects of methyl substitution on metal tris(8-quinolinolato) chelates, revealing relationships between chemical structure and photoluminescence, electroluminescence, and thermal properties. These findings are significant for the development of materials in electroluminescence devices (Sapochak et al., 2001).
Coordination Chemistry
- The coordination behavior of 8-quinolinol derivatives, including those chlorinated like the requested compound, with various metals has been studied. These studies offer insights into the bonding and structural properties of such compounds (Suganuma et al., 2001).
Application in Metal Complexes
- 5-Chloromethyl-8-quinolinol has been used in synthesizing metal complexes with antimicrobial activity. The characterization and microbial studies of these complexes provide valuable information for potential biomedical applications (Divyesh Patel & Singh, 2009).
Spectroscopic Properties for DNA Detection
- Novel aminated benzimidazo[1,2-a]quinolines, structurally related to the requested compound, have been synthesized and characterized. These compounds have shown potential as fluorescent probes for DNA detection, indicating their usefulness in biochemical assays (Perin et al., 2011).
properties
Product Name |
5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol |
|---|---|
Molecular Formula |
C20H20ClN3O |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-7-[piperidin-1-yl(pyridin-2-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20ClN3O/c21-16-13-15(20(25)18-14(16)7-6-10-23-18)19(17-8-2-3-9-22-17)24-11-4-1-5-12-24/h2-3,6-10,13,19,25H,1,4-5,11-12H2 |
InChI Key |
UUKXQRCKOJRJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



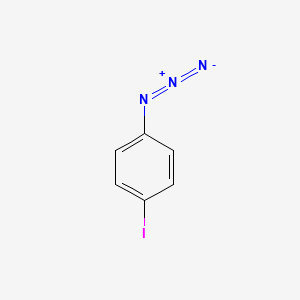

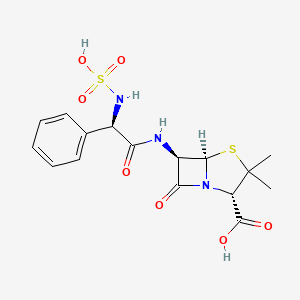
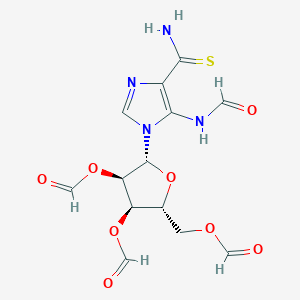

![(5S,8R,9R,10S,13R,14S,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1225671.png)
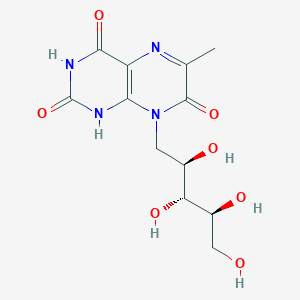
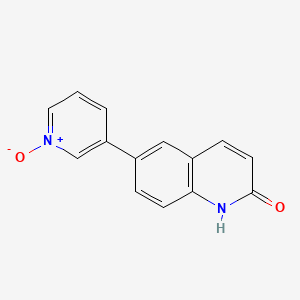
![4-methoxy-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide](/img/structure/B1225675.png)
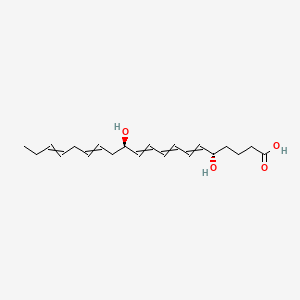
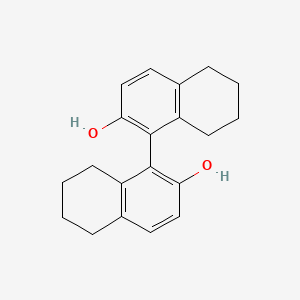
![2-[4-(4-Methoxyphenyl)-2-thiazolyl]guanidine](/img/structure/B1225681.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1225684.png)
![5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1225685.png)